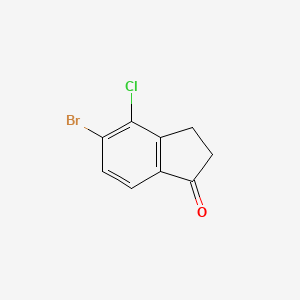

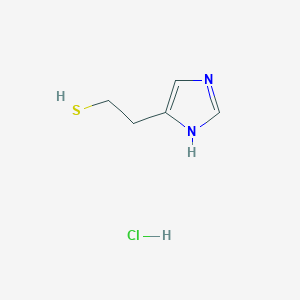

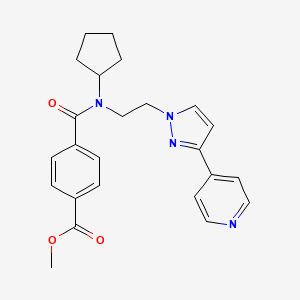

![molecular formula C14H15NO2 B2591515 N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine CAS No. 383148-86-5](/img/structure/B2591515.png)

N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine

Description

N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine, also known as CDC-42 inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the CDC-42 protein, which plays a crucial role in cell signaling and cytoskeletal regulation. In

Scientific Research Applications

Synthesis and Industrial Applications

The compound has been utilized in the improved industrial synthesis of the antidepressant sertraline hydrochloride. A novel synthesis method using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate was presented, offering advantages over previous methods in terms of environmental and safety considerations (Vukics et al., 2002).

Chemical Synthesis and Diversity

The compound plays a role in the synthesis of various chemical structures. It has been involved in electrophilic amination of Grignard reagents using O-sulfonyloximes and in the synthesis of cyclic imines through palladium-catalyzed reactions from olefinic oxime derivatives (Narasaka, 2003). Moreover, it contributed to the development of a sequential three-component reaction for the synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives, offering simplicity and safety for biomedical screening (Han et al., 2010).

Material Science

The compound has been used in the creation of high Tg and organosoluble aromatic Poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials. This development showcased materials with good solubility, mechanical properties, and thermal stability, marking its significance in material science (Liou et al., 2006).

Biomedical Applications

In the biomedical sector, derivatives of the compound have shown mast cell stabilizing and anti-inflammatory properties, indicating its potential for therapeutic use in related medical conditions (Barlow & Walsh, 2008).

properties

IUPAC Name |

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-14(11-8-9-11)17-15-13-7-3-5-10-4-1-2-6-12(10)13/h1-2,4,6,11H,3,5,7-9H2/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOVITDCRASAHU-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=NOC(=O)C3CC3)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2/C(=N/OC(=O)C3CC3)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331285 | |

| Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine | |

CAS RN |

383148-86-5 | |

| Record name | [(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

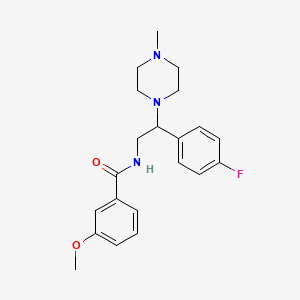

![1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2591435.png)

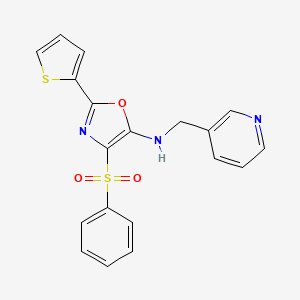

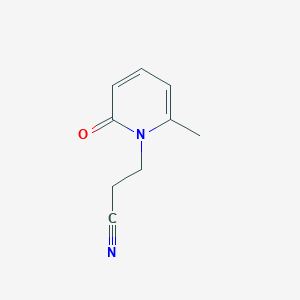

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2591442.png)

![6-Ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2591449.png)

![8-(2-Chloropyridine-4-carbonyl)-8-azaspiro[4.5]decane](/img/structure/B2591451.png)

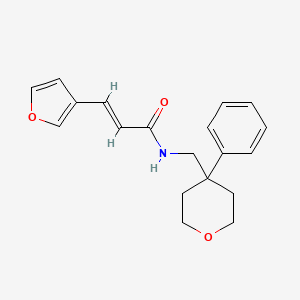

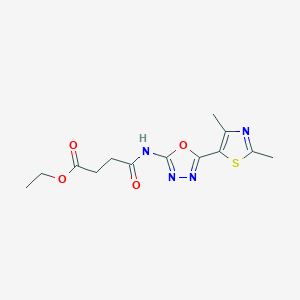

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2591452.png)